2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone An impurity of Everolimus. Everolimus inhibits cytokine-mediated lymphocyte proliferation.
Brand Name: Vulcanchem
CAS No.: 2607-52-5
VCID: VC21347430
InChI: InChI=1S/C15H22O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9H,1H2,2-7H3
SMILES:
Molecular Formula: C15H22O
Molecular Weight: 218.33 g/mol

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

CAS No.: 2607-52-5

Cat. No.: VC21347430

Molecular Formula: C15H22O

Molecular Weight: 218.33 g/mol

Purity: 80%

* For research use only. Not for human or veterinary use.

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone - 2607-52-5

CAS No. 2607-52-5
Molecular Formula C15H22O
Molecular Weight 218.33 g/mol
IUPAC Name 2,6-ditert-butyl-4-methylidenecyclohexa-2,5-dien-1-one
Standard InChI InChI=1S/C15H22O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9H,1H2,2-7H3
Standard InChI Key JJQCWPWUHZFKBN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC(=C)C=C(C1=O)C(C)(C)C
Appearance White Solid

Chemical Identity and Structural Characteristics

Basic Identification

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone, registered under CAS number 2607-52-5, is an organic compound with the molecular formula C₁₅H₂₂O. This compound is also known by the synonym "BHT-quinone methide" in research literature, reflecting its relationship to butylated hydroxytoluene (BHT) . The chemical structure features a cyclohexadienone core with two tert-butyl substituents at positions 2 and 6, and a methylene group at position 4, creating a distinctive quinone methide functional arrangement.

Physical and Chemical Properties

The physical and chemical properties of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone are critical for understanding its behavior in various environments and applications. Based on available data, the compound exhibits the following characteristics:

Table 1: Physical and Chemical Properties of 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone

PropertyValue
Molecular Weight218.33500 g/mol
Molecular FormulaC₁₅H₂₂O
Physical StateSolid
Density0.92 g/cm³
Boiling Point306.1°C at 760 mmHg
Flash Point125.4°C
Exact Mass218.16700
Polar Surface Area (PSA)17.07000
LogP4.07030
Vapor Pressure0.000789 mmHg at 25°C
Index of Refraction1.49

These properties indicate that 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone is a relatively stable compound with a high boiling point, moderate lipophilicity (as indicated by the LogP value), and low volatility at room temperature . The moderate LogP value suggests potential for bioaccumulation in lipid-rich tissues, which may be relevant for toxicological considerations.

Metabolic Relationship to Butylated Hydroxytoluene

Formation as a Metabolite

2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone is notably significant as a metabolite of butylated hydroxytoluene (BHT), a common synthetic antioxidant used in food, pharmaceuticals, and industrial products. Research indicates that this compound, sometimes abbreviated as BHT-QM in scientific literature, forms during the metabolic processing of BHT in biological systems . This metabolic relationship has implications for understanding the biological effects and potential toxicity of BHT in various applications.

Metabolic Modification Effects

Significant research has examined how structural modifications to BHT affect its metabolism to 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone. One notable study investigated isotope effects by comparing standard BHT (2,6-di-tert-butyl-4-methylphenol) with a deuterated analog (BHT-d3). The findings revealed that deuteration of the 4-methyl group significantly slowed the metabolic conversion to 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone . This metabolic modification correlated with reduced pulmonary toxicity in mice, suggesting that the conversion to this specific metabolite may play a crucial role in BHT-induced toxicity mechanisms.

Classification ParameterHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315
Serious Eye Damage/Eye IrritationCategory 2H319

Research Significance and Applications

Toxicological Research

The compound's role in BHT metabolism makes it particularly significant in toxicological research. Studies have examined the relationship between BHT metabolism to 2,6-Di-tert-butyl-4-methylene-2,5-cyclohexadienone and associated pulmonary toxicity in animal models . The research involving deuterated BHT (BHT-d3) demonstrated that slowing the metabolic conversion to this compound corresponded with reduced toxic effects, suggesting this metabolic pathway may be mechanistically important in BHT-induced toxicity.

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